molecular formula C11H15ClO B1202545 1-Adamantanecarbonyl chloride CAS No. 2094-72-6

1-Adamantanecarbonyl chloride

Cat. No. B1202545
CAS RN: 2094-72-6
M. Wt: 198.69 g/mol
InChI Key: MIBQYWIOHFTKHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Adamantanecarbonyl chloride can be synthesized through various methods, including the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, followed by treatment with suitable halogenated anilines. This method demonstrates the compound's versatility as a building block for more complex molecules (Saeed, Erben, & Bolte, 2013).

Molecular Structure Analysis

The molecular structure of 1-adamantanecarbonyl chloride derivatives has been extensively studied. Crystallography and spectroscopy analyses reveal that the adamantane core often retains its stability and structure, facilitating the formation of compounds with predictable and desirable properties. The molecular conformation is influenced by the inherent stability of the adamantane scaffold, which aids in the formation of compounds with significant biological and chemical activity (Saeed, Erben, & Bolte, 2013).

Chemical Reactions and Properties

1-Adamantanecarbonyl chloride undergoes various chemical reactions, forming a plethora of derivatives with diverse properties. Its reactions with alcohols, phenols, amines, and thiols demonstrate its reactivity and utility in synthesizing novel compounds. The derivative's properties can be tailored by adjusting the reaction conditions and choice of reactants, showcasing the adaptability of 1-adamantanecarbonyl chloride as a chemical precursor (Dikusar, Kozlov, Potkin, Yuvchenko, & Kovganko, 2004).

Scientific Research Applications

  • Electrochemical Reduction to Aldehyde : Mubarak and Peters (1995) reported the quantitative electrochemical reduction of 1-adamantanecarbonyl chloride to 1-adamantanecarboxaldehyde at carbon and mercury cathodes in acetonitrile. This process involves a reductive cleavage of the acyl chloride, yielding high yields of the aldehyde (Mubarak & Peters, 1995).

  • Synthesis of Derivatives : Dikusar et al. (2004) synthesized new 1-adamantanecarboxylic acid derivatives by reacting 1-adamantanecarbonyl chloride with various substituted alcohols, phenols, amines, thiols, and ketone oximes. These reactions produced esters, amides, and thio esters, including peroxide-containing derivatives (Dikusar et al., 2004).

  • Antimicrobial and Anti-inflammatory Activities : Kadi et al. (2007) investigated the synthesis and biological activities of novel oxadiazoles and thiadiazoles derived from 1-adamantanecarbonyl chloride. These compounds showed significant antimicrobial and anti-inflammatory activities, particularly against Gram-positive bacteria and Candida albicans (Kadi et al., 2007).

  • Water-Soluble Cutting Fluids : Watanabe et al. (1996) developed adducts from 1-adamantanecarbonyl chloride with aminoalcohols or aminoacids, finding good antirust and antimicrobial properties in aqueous solutions, making them suitable for water-based cutting fluids (Watanabe et al., 1996).

  • Nanodiamond Modification for Drug Delivery : Huang et al. (2018) explored the modification of nanodiamonds with polymers using 1-adamantanecarbonyl chloride for potential drug delivery applications. They demonstrated the enhanced water dispersibility and drug-loading capacity of these composites (Huang et al., 2018).

  • Thermoresponsive Polymers : Sun, Zhou, and Yan (2010) reported the creation of a thermoresponsive polymer by functionalizing hyperbranched polyglycerol with 1-adamantanecarbonyl chloride, demonstrating adjustable phase transitions in aqueous solutions (Sun, Zhou, & Yan, 2010).

Safety And Hazards


  • Hazard Classification : Skin Corrosive (Category 1B).

  • Hazard Statements : Causes severe skin burns and eye damage (H314).

  • Precautionary Measures : Handle with care, wear appropriate personal protective equipment (PPE), and avoid contact with skin and eyes.


Future Directions

Research on 1-Adamantanecarbonyl chloride continues to explore its applications in organic synthesis, materials science, and pharmaceutical chemistry. Investigating novel reactions and optimizing its use in DNA synthesis are potential future directions.


properties

IUPAC Name

adamantane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBQYWIOHFTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175108
Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanecarbonyl chloride

CAS RN

2094-72-6
Record name 1-Adamantanecarbonyl chloride
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Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
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Record name 1-Adamantanecarbonyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 1-adamantanecarboxylic acid (0.27 g, 1.5 mmol) in 5 mL of thionyl chloride was warmed to reflux and stirred for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with 5 mL of toluene and concentrated under reduced pressure three times to afford the title compound, which was used without additional purification or characterization.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene; 1.53 g, 10 mmol) was added to a suspension of PMEA (1.365 g, 5 mmol) in DMF (25 mL). Adamantoyl oxymethyl chloride (5.72 g, 25 mmol) in DMF (25 mL) was added to the reaction mixture which was then stirred for four days at room temperature and the volatiles were removed under vacuum. The crude product obtained after removal of the solvent was loaded onto a silica gel column and washed with 3% MeOH/CH2Cl2 to remove nonpolar impurities. 1 g (30%) of bis(adamantoyl oxymethyl)PMEA ester was eluted in 8% MeOH/CH2 Cl2. Adamantoyl oxymethyl chloride was obtained by conversion of 1-adamantanecarbonyl chloride (Aldrich No. 11,772-2) with (CH2 O)n /ZnCl2 and has been described (Bodor, et al J Med Chem (1980) 23 :474-480).
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.365 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Adamantoyl oxymethyl chloride
Quantity
5.72 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
407
Citations
MS Mubarak, DG Peters - Journal of the Electrochemical Society, 1995 - iopscience.iop.org
… A cyclic voltammogram for reduction of 1-adamantanecarbonyl chloride at a glassy carbon … donor), we conclude that 1-adamantanecarbonyl chloride undergoes one-electron reduction …
Number of citations: 7 iopscience.iop.org
L Kaplan - 1964 - search.proquest.com
… 43 Preparation of 1-Adamantanecarbonyl Chloride … Preparation of 1-Adamantanecarbonyl Chloride . - 1-Adamantanecarboxylic acid (1. 5 g. , …
Number of citations: 2 search.proquest.com
T Sasaki, A Nakanishi, M Ohno - The Journal of Organic …, 1982 - ACS Publications
… Interestingly, the reactions of 1-adamantanecarbonyl chloride (22) with ,ß- and 0,7-… 1-Adamantanecarbonyl chloride (22) usually undergoes the catalytic Friedel-Crafts-type of reaction …
Number of citations: 53 pubs.acs.org
DW Han, JA Moore - Polymer, 2009 - Elsevier
… 1-Adamantanecarbonyl chloride was condensed with malononitrile in the presence of DBU in THF, or KOH under phase transfer catalysis conditions (PTC = H 2 O/DCE/BTAC) to give …
Number of citations: 7 www.sciencedirect.com
S WATANABE, T FUJITA, M SAKAMOTO… - Journal of Japan Oil …, 1996 - jstage.jst.go.jp
A number of adducts were prepared from the reaction of adamantanecarbonyl chloride (I) with aminoalcohols or aminoacids, and screened for anti-rust properties and antimicrobial …
Number of citations: 5 www.jstage.jst.go.jp
RI Khusnutdinov, NA Shchadneva… - Russian journal of …, 2009 - Springer
… -amino- (IIe), 1-(1-aminoethyl)- (IIf)– adamantanes, 1-adamantanecarboxylic acid (IIg), and 1-adamantanecarbonyl chloride (IIh) (Scheme 2). … 3-Hydroxy-1-adamantanecarbonyl chloride …
Number of citations: 22 link.springer.com
LI Kas' yan, DV Karpenko, AO Kas' yan… - Russian journal of organic …, 2005 - Springer
… By reaction of bicyclo[2.2.1]hept-5-en-exo- and endo-2-ylmethylamine, exo-5,6-epoxybicyclo[2.2.1]heptexo-2-ylmethylamine and benzylamine with 1-adamantanecarbonyl chloride, 1,3-…
Number of citations: 6 link.springer.com
DF Aguiar, LLA Dutra, WM Dantas… - …, 2019 - Wiley Online Library
… In our preliminary attempts, 1-adamantanecarbonyl chloride 1 … was performed with 1-adamantanecarbonyl chloride 1 as … of arylamidoximes with 1-adamantanecarbonyl chloride 1 was …
K Takeuchi, T Okazaki, T Kitagawa… - The Journal of …, 2001 - ACS Publications
1-Adamantyl cations having three methyl groups or one, two, or three isopropyl groups on the 3-, 5-, and 7-positions were found by FT ICR to be more stable than the 1-adamantyl cation …
Number of citations: 17 pubs.acs.org
A Saeed, M Bolte, MF Erben, H Pérez - CrystEngComm, 2015 - pubs.rsc.org
… The starting material 1-adamantanecarbonyl chloride was obtained via the reaction of 1-adamantanecarboxylic acid with thionyl chloride at room temperature according to the standard …
Number of citations: 77 pubs.rsc.org

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